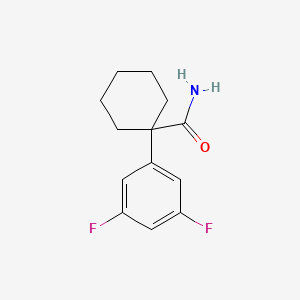

1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide

Descripción general

Descripción

The compound “1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide” belongs to a class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom . The “3,5-Difluorophenyl” part indicates the presence of a phenyl ring (a cyclic group of six carbon atoms) with fluorine atoms at the 3rd and 5th positions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via methods such as the Claisen-Schmidt condensation . This involves the reaction of an aldehyde or ketone with a compound containing an acidic proton in the presence of a base .Molecular Structure Analysis

The molecular structure of this compound would likely include a cyclohexane ring (a ring of six carbon atoms), a phenyl ring, and an amide group. The phenyl ring would have fluorine atoms at the 3rd and 5th positions .Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of amides and fluorinated aromatic compounds. For instance, it might participate in electrophilic substitution reactions . The presence of fluorine atoms can also influence the reactivity and properties of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could affect its polarity, reactivity, and stability .Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells

Cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide has been identified as an effective gelator for solidifying ionic liquid electrolytes. This has been applied in dye-sensitized solar cells, showcasing a power conversion efficiency of 7.8% under simulated sunlight conditions (Décoppet et al., 2014).

Bioconjugation Studies

Research on the mechanism of amide formation between carboxylic acid and amine in aqueous media is relevant. Studies using related compounds have shown that cyclohexanecarboxylic acids can participate in amide bond formation, a crucial process in bioconjugation (Nakajima & Ikada, 1995).

Pharmacological Research

Cyclohexanecarboxylic acid amides have been studied for their pharmacological properties, particularly in relation to 5-HT1A receptors. These compounds have shown high affinity and selectivity, and differential antagonistic properties on receptor-mediated responses in various brain regions (Corradetti et al., 2005).

Electrophilic Reactions in Organic Chemistry

The reactivity of α,β-unsaturated amides, such as cyclohexanecarboxylic acid amides, towards electrophilic reactions has been studied. These amides have been found to react readily with aromatics in the presence of AlCl3, indicating their potential in various organic synthesis processes (Koltunov et al., 2004).

Chemical Synthesis and Characterization

Cyclohexanecarboxylic acid amides have been synthesized and characterized in various studies. Their formation through different chemical reactions, and their structural characterization using techniques like NMR and FTIR, indicates their versatility in chemical synthesis (Hashim, 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO/c14-10-6-9(7-11(15)8-10)13(12(16)17)4-2-1-3-5-13/h6-8H,1-5H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUULBRTMVSWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC(=C2)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

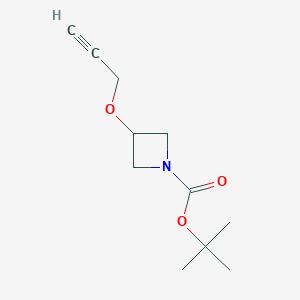

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B1409046.png)

![4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B1409052.png)